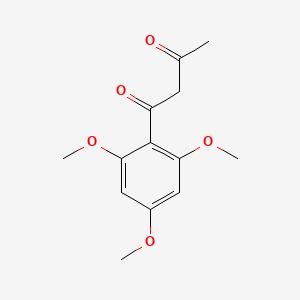

Eugenone

Description

Eugenone has been reported in Syzygium aromaticum with data available.

Properties

CAS No. |

480-27-3 |

|---|---|

Molecular Formula |

C13H16O5 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)butane-1,3-dione |

InChI |

InChI=1S/C13H16O5/c1-8(14)5-10(15)13-11(17-3)6-9(16-2)7-12(13)18-4/h6-7H,5H2,1-4H3 |

InChI Key |

ZYRBXTNFHYZHSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=C(C=C(C=C1OC)OC)OC |

Appearance |

Solid powder |

melting_point |

97 - 98 °C |

Other CAS No. |

480-27-3 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eugenone; J167.369F; Eugenon; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Occurrence of Eugenone

Disclaimer: Scientific literature extensively covers the compound eugenol. However, for eugenone [1-(2,4,6-trimethoxyphenyl)butane-1,3-dione], which is a chemically distinct substance, publicly available data is exceedingly scarce. This guide is based on the limited information available in scientific databases and literature.

Introduction to this compound

This compound is an aromatic ketone with the chemical name 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione. Its chemical formula is C13H16O5, and it is registered under the CAS number 480-27-3. Unlike the well-studied eugenol, a major component of clove oil, this compound is a minor constituent of the plant kingdom and is not as extensively documented.

Natural Occurrence

The presence of this compound in the natural world is not widely reported. The primary documented source is from the clove tree.

-

Syzygium aromaticum (L.) Merr. & L.M. Perry (Clove) : this compound has been reported to be a constituent of clove buds. However, it is important to note that it is not a significant component of clove essential oil, which is predominantly composed of eugenol (80-90%).

At present, there is insufficient scientific literature to confirm other natural sources of this compound.

Quantitative Data

A thorough review of scientific literature and chemical databases did not yield any specific quantitative data regarding the concentration of this compound in its natural sources. The table below is structured to accommodate such data should it become available through future research.

| Plant Species | Part of Plant | Concentration of this compound | Method of Analysis | Reference |

| Syzygium aromaticum | Bud | Data not available | Data not available |

Experimental Protocols

Specific, validated experimental protocols for the extraction, isolation, and quantification of this compound from natural sources are not available in the current body of scientific literature. However, a general methodological approach for the isolation of a compound with the chemical properties of this compound from a complex plant matrix can be proposed. This hypothetical workflow is outlined below.

Figure 1: A hypothetical workflow for the isolation and analysis of this compound.

4.1 Hypothetical Isolation Protocol

-

Extraction :

-

Dried and powdered plant material (e.g., clove buds) would be subjected to solvent extraction, likely using a solvent of medium polarity such as ethyl acetate, to extract a broad range of secondary metabolites including aromatic ketones.

-

-

Purification :

-

The resulting crude extract would then be subjected to column chromatography over a silica gel stationary phase.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), would be employed to separate the components of the extract.

-

Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Identification and Quantification :

-

The purified compound would be subjected to spectroscopic analysis for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Quantification would likely be performed using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or a UV detector, using an external standard of pure this compound.

-

Biosynthesis and Signaling Pathways

There is currently no information available in the scientific literature regarding the biosynthetic pathway of this compound in plants or any signaling pathways in which it may be involved.

Logical Relationships of Occurrence

The following diagram illustrates the currently understood natural source of this compound.

Figure 2: Documented natural source of this compound.

Conclusion

This compound is a naturally occurring aromatic ketone that has been reported in Syzygium aromaticum. Despite its relation to the well-known compound eugenol, there is a significant lack of research on this compound. Key areas for future research include the confirmation of its presence in other plant species, quantification of its concentration in known sources, elucidation of its biosynthetic pathway, and investigation into its potential biological activities. The methodologies and frameworks for such research exist and could be readily adapted to study this under-researched natural product.

The Biosynthesis of Eugenone in Plants: A Technical Whitepaper

Abstract: Eugenone (1-(2,4,6-Trimethoxyphenyl)-1,3-butanedione) is an aromatic ketone found in plants such as clove (Syzygium aromaticum).[1] Unlike its well-studied isomer eugenol, the biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes current knowledge to propose a hypothetical pathway for this compound biosynthesis, contrasting it with the established phenylpropanoid pathway of eugenol. The proposed route involves a Type III polyketide synthase (PKS) and subsequent tailoring enzymes. This document provides a framework for future research, including detailed experimental protocols and data presentation to guide the discovery and characterization of the enzymes responsible for this compound synthesis.

Introduction: The Eugenol and this compound Dichotomy

Clove (Syzygium aromaticum) is a rich source of bioactive aromatic compounds, the most famous of which is eugenol (4-allyl-2-methoxyphenol).[2] The biosynthesis of eugenol is well-documented and proceeds via the phenylpropanoid pathway.[2][3] However, clove and other plants also produce a variety of other aromatic compounds, including this compound.

Structurally, this compound is an aromatic ketone with a 1,3-dione moiety, a feature characteristic of polyketides.[1] This suggests its biosynthesis follows a pathway fundamentally different from that of eugenol. While extensive research, including the sequencing of the S. aromaticum genome, has provided deep insights into eugenol synthesis, the pathway leading to this compound remains unexplored.[3][4]

This guide will first briefly cover the known pathway of eugenol to provide context and then present a detailed, hypothesized pathway for this compound based on established principles of plant polyketide biosynthesis.[5][6]

The Established Pathway of Eugenol

Eugenol synthesis is a branch of the general phenylpropanoid pathway. It begins with the amino acid L-phenylalanine (or L-tyrosine) and proceeds through a series of enzymatic steps to produce coniferyl alcohol. The final dedicated steps involve the acetylation of coniferyl alcohol to coniferyl acetate, followed by an NADPH-dependent reduction catalyzed by eugenol synthase (EGS) to yield eugenol.[2][3]

A Hypothesized Biosynthetic Pathway for this compound

Based on its chemical structure, this compound is likely synthesized via a Type III polyketide synthase (PKS) pathway.[5][6][7] These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a starter molecule to produce a poly-β-keto chain, which then undergoes cyclization and aromatization.[6] A key piece of evidence comes from research on the biosynthesis of a similar molecule, noreugenin, where an intermediate, 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD), was identified.[8] TPBD is the unmethylated precursor to this compound.

The proposed pathway can be broken down into three main stages:

-

Starter Unit Formation: Generation of a suitable starter molecule (e.g., 2,4,6-trihydroxybenzoyl-CoA or p-coumaroyl-CoA).

-

Polyketide Chain Elongation and Cyclization: A Type III PKS catalyzes the condensation of the starter unit with malonyl-CoA extender units to form the core structure.

-

Tailoring Modifications: The resulting polyketide scaffold is modified, primarily through methylation, to produce the final this compound molecule.

The diagram below illustrates this proposed pathway.

The following diagram contrasts the divergent origins of eugenol and this compound from central metabolism.

Quantitative Data

As the this compound biosynthetic pathway is not yet characterized, no specific quantitative data (e.g., enzyme kinetics, substrate affinity) exists for the involved enzymes. However, extensive quantitative analysis has been performed for phenylpropanoids in S. aromaticum, which can serve as a reference for the expected concentrations of related metabolites. The table below summarizes the concentrations of eugenol and its precursors in various tissues of clove.

| Compound | Young Buds (mg/g FW) | Green Buds (mg/g FW) | Pink Buds (mg/g FW) | Mature Leaves (mg/g FW) | Reference |

| Coniferyl alcohol | 0.003 ± 0.001 | 0.004 ± 0.001 | 0.003 ± 0.000 | 0.003 ± 0.000 | [3] |

| Eugenol | 8.3 ± 0.9 | 12.3 ± 0.6 | 17.5 ± 0.8 | 29.7 ± 2.6 | [3] |

| Eugenol acetate | 43.1 ± 2.9 | 32.7 ± 1.6 | 18.0 ± 1.1 | 0.05 ± 0.01 | [3] |

| Data presented as mean ± SD (n=3). FW = Fresh Weight. Data from Ouadi et al. (2022). |

Experimental Protocols

Elucidating the proposed pathway for this compound requires a combination of transcriptomics, heterologous protein expression, enzyme assays, and metabolomics. Below are detailed protocols for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate Type III PKS and O-methyltransferase (OMT) genes whose expression correlates with this compound accumulation in S. aromaticum.

Methodology:

-

Tissue Collection: Collect clove tissues (e.g., young leaves, mature leaves, buds at different developmental stages) where this compound is present. Flash-freeze in liquid nitrogen and store at -80°C.

-

Metabolite Extraction and Analysis:

-

Grind ~100 mg of frozen tissue to a fine powder.

-

Extract with 1 mL of 80% methanol with an internal standard (e.g., umbelliferone).

-

Vortex for 30 min at 4°C, then centrifuge at 14,000 x g for 15 min.

-

Analyze the supernatant using UHPLC-MS/MS to quantify this compound levels across different tissues.

-

-

RNA Extraction and Sequencing (RNA-Seq):

-

Extract total RNA from the same tissues using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer and Qubit.

-

Prepare sequencing libraries and perform deep sequencing on an Illumina platform.

-

-

Bioinformatic Analysis:

-

Perform differential gene expression analysis to identify genes upregulated in tissues with high this compound content.

-

Conduct co-expression analysis to find networks of genes that correlate with this compound abundance.

-

Filter for genes annotated as Type III PKSs and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases.

Protocol 2: In Vitro Characterization of a Candidate PKS Enzyme

Objective: To functionally express a candidate PKS gene and verify its ability to synthesize the this compound precursor, TPBD.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate PKS gene from clove cDNA.

-

Clone the gene into an E. coli expression vector (e.g., pET-28a) with a His-tag.

-

Transform the plasmid into an expression strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG at 18°C overnight.

-

-

Protein Purification:

-

Lyse the bacterial cells by sonication.

-

Purify the His-tagged protein from the soluble fraction using a nickel-NTA affinity chromatography column.

-

Verify protein purity and size using SDS-PAGE.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1-5 µg of purified PKS enzyme

-

50 µM starter-CoA (e.g., p-coumaroyl-CoA, benzoyl-CoA)

-

150 µM extender malonyl-CoA

-

-

Incubate at 30°C for 1 hour.

-

Stop the reaction by adding 20% HCl.

-

Extract the products with ethyl acetate.

-

-

Product Identification:

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product via UHPLC-MS/MS and compare the retention time and mass spectrum with an authentic standard of TPBD if available, or confirm the expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻.

-

The workflow for these experimental protocols is visualized below.

Conclusion and Future Outlook

While the biosynthesis of eugenol is well-established, the pathway leading to this compound remains a compelling area for discovery. The evidence strongly suggests a route involving a Type III polyketide synthase, diverging significantly from the known phenylpropanoid metabolism in clove. The proposed pathway and experimental protocols outlined in this guide provide a robust roadmap for researchers to identify the specific genes and characterize the enzymes responsible for this compound formation. Successful elucidation of this pathway will not only fill a significant gap in our understanding of plant specialized metabolism but may also enable the biotechnological production of this compound and related polyketides for applications in the pharmaceutical and flavor industries.

References

- 1. This compound | C13H16O5 | CID 5317271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eugenol - Wikipedia [en.wikipedia.org]

- 3. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clove (Syzygium aromaticum) genome provides insights into the eugenol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyketide - Wikipedia [en.wikipedia.org]

- 7. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Eugenone Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Eugenone, a naturally occurring compound, and its structurally modified derivatives and analogues have emerged as a promising class of molecules in medicinal chemistry. Possessing a versatile phenylpropanoid scaffold, these compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

I. Synthesis of this compound Derivatives and Analogues

The chemical versatility of the eugenol backbone, characterized by its hydroxyl, methoxy, and allyl functional groups, allows for a wide array of synthetic modifications.[1] These modifications are primarily aimed at enhancing bioavailability, potency, and target specificity. Common synthetic strategies include esterification, etherification, and modifications of the aromatic ring and the allyl side chain.

General Synthetic Schemes

A prevalent method for synthesizing eugenol derivatives involves the esterification of the phenolic hydroxyl group. This is often achieved by reacting eugenol with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.[2] Another common approach is the Williamson ether synthesis, where eugenol is treated with an alkyl halide in the presence of a base to form ether derivatives.[3] Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been employed to create 1,2,3-triazole-containing eugenol derivatives.[4]

II. Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of pharmacological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

A. Anticancer Activity

Eugenol derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase.[5][6]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 (morpholine-bearing 1,3,4-oxadiazole-Mannich base) | MCF-7 (Breast) | 1.71 | [5] |

| SKOV3 (Ovarian) | 1.84 | [5] | |

| PC-3 (Prostate) | 1.1 | [5] | |

| Compound 9 | MCF-7 (Breast) | 0.99 | [6] |

| PC-3 (Prostate) | 1.17 | [6] | |

| Compound 17 | MCF-7 (Breast) | 1.25 | [6] |

| PC-3 (Prostate) | 0.26 | [6] | |

| 5-allyl-3-nitrobenzene-1,2-diol (3) | DU-145 (Prostate) | 19.02 x 10⁻⁶ mol L⁻¹ | [7] |

| KB (Oral) | 18.11 x 10⁻⁶ mol L⁻¹ | [7] | |

| 4-allyl-2-methoxy-5-nitrophenyl acetate (5) | DU-145 (Prostate) | 21.5 x 10⁻⁶ mol L⁻¹ | [7] |

| KB (Oral) | 21.26 x 10⁻⁶ mol L⁻¹ | [7] |

B. Anti-inflammatory Activity

The anti-inflammatory properties of eugenol derivatives are often attributed to their ability to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of inflammatory responses.[1][8]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 1C | PPARγ Binding | 10.65 | [8] |

| Albumin Denaturation | 133.8 | [1] | |

| Pioglitazone (Standard) | PPARγ Binding | 1.052 | [8] |

| Diclofenac Sodium (Standard) | Albumin Denaturation | 54.32 | [1] |

C. Antifungal Activity

Certain eugenol derivatives exhibit potent antifungal activity against a range of pathogenic fungi. For instance, triazole-containing derivatives have been shown to be effective against Colletotrichum gloeosporioides, the causative agent of papaya anthracnose.[4]

| Compound/Derivative | Fungal Strain | % Mycelial Growth Inhibition (at 100 ppm) | Reference |

| Triazole 2k | C. gloeosporioides | 88.3 | [4] |

| Triazole 2m | C. gloeosporioides | 85.5 | [4] |

| Triazole 2l | C. gloeosporioides | 82.4 | [4] |

| Triazole 2n | C. gloeosporioides | 81.4 | [4] |

D. Insecticidal Activity

Ester derivatives of eugenol have been investigated for their insecticidal properties, showing toxicity against cell lines of common agricultural pests like Spodoptera frugiperda (Sf9).[9][10]

| Compound/Derivative | Cell Line | Cell Viability (%) (at 100 µg/mL) | Reference |

| Compound 3c (3-amino-2-methylbenzoic acid ester) | Sf9 | ~50 | [10] |

| Chlorpyrifos (Standard) | Sf9 | ~40 | [11] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

A. Synthesis of Eugenol Derivatives

General Procedure for the Synthesis of 1,2,3-Triazole Derivatives: [4]

-

Synthesis of 4-Allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene (Alkyne Intermediate):

-

To a 50 mL round-bottom flask, add eugenol (1.20 g, 7.32 mmol), sodium hydroxide (0.313 g, 7.38 mmol), and 20.0 mL of methanol.

-

Stir the mixture at 40 °C for 30 minutes.

-

Remove the methanol under reduced pressure.

-

Under a nitrogen atmosphere, add 25.0 mL of acetonitrile and slowly add propargyl bromide (800 μL, 8.79 mmol).

-

Stir the reaction mixture magnetically at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an appropriate work-up and purify the product.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition:

-

In a 25 mL round-bottom flask, charge the required azide (1.0 equiv), the alkyne intermediate (1.0 equiv), sodium ascorbate (0.40 equiv), 2.0 mL of distilled water, and 2.0 mL of ethanol.

-

Add CuSO₄·5H₂O (0.20 equiv) to the flask.

-

Stir the resulting mixture vigorously for 24–48 hours at room temperature.

-

Monitor the reaction completion by TLC analysis.

-

Once complete, extract the mixture with dichloromethane (3 x 20.0 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Characterize the final compounds using spectroscopic techniques (IR, ¹H NMR, and ¹³C NMR) and mass spectrometry.[4]

-

B. Biological Evaluation

1. In Vitro Anticancer Activity (MTT Assay):

-

Seed human cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 3 × 10³ cells per well in 200 μL of appropriate culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 μM). Use a positive control such as 5-fluorouracil.

-

Incubate the treated plates for a specified period (e.g., 48 hours).

-

Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

2. In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay): [12]

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

-

Use diclofenac sodium as a standard drug.

-

Incubate the reaction mixtures at 37 °C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70 °C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

3. Antifungal Activity (Radial Growth Inhibition Assay): [13]

-

Prepare malt-yeast medium amended with different concentrations of the eugenol derivatives.

-

Inoculate the center of each petri dish with a mycelial plug of the test fungus (e.g., Botrytis cinerea).

-

Incubate the plates at a suitable temperature (e.g., 25 °C).

-

Measure the radial growth of the fungal colony at regular intervals.

-

Calculate the percentage of growth inhibition by comparing the mycelial growth in the presence of the test compounds to the control (medium without compounds).

4. Insecticidal Activity (Sf9 Cell Viability Assay): [9]

-

Culture Spodoptera frugiperda (Sf9) insect cells in an appropriate medium.

-

Seed the cells in 96-well plates.

-

Treat the cells with the synthesized eugenol derivatives at a specific concentration (e.g., 100 µg/mL). Use a known insecticide like chlorpyrifos as a positive control.

-

Incubate the plates for 24 hours.

-

Assess cell viability using a suitable method, such as the MTT assay described above.

-

Express the results as a percentage of cell viability compared to the untreated control.

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Two key signaling pathways have been identified for specific activities.

A. PPARγ Agonism in Anti-inflammatory Activity

Several eugenol derivatives have been shown to act as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] PPARγ is a nuclear receptor that plays a critical role in regulating inflammation. Upon activation by a ligand (in this case, the eugenol derivative), PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event can either transactivate or transrepress gene expression, ultimately leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, and the upregulation of anti-inflammatory genes.[14]

Caption: PPARγ signaling pathway activated by eugenol derivatives.

B. Thymidylate Synthase Inhibition in Anticancer Activity

A significant mechanism underlying the anticancer activity of certain eugenol analogues is the inhibition of thymidylate synthase (TS).[5][6] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By inhibiting TS, these eugenol derivatives deplete the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide levels. This disruption in DNA synthesis ultimately triggers cell cycle arrest, typically in the S phase, and induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]

Caption: Mechanism of thymidylate synthase inhibition by eugenol analogues.

V. Conclusion

This compound derivatives and analogues represent a rich and versatile source of bioactive compounds with significant therapeutic potential. The ability to readily modify the eugenol scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents against a variety of diseases. This guide has provided a consolidated resource on the synthesis, quantitative biological data, experimental protocols, and key mechanisms of action of these promising compounds. Further research into structure-activity relationships, optimization of pharmacokinetic profiles, and in-depth exploration of their molecular targets will undoubtedly pave the way for the clinical translation of this compound-based therapeutics.

References

- 1. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Eugenone: A Technical Guide

A comprehensive exploration of the pharmacological properties, mechanisms of action, and therapeutic potential of eugenone and its close analog, eugenol.

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the pharmacological properties of eugenol, a close structural analog of this compound. Due to a relative scarcity of research focused specifically on this compound, this guide will primarily detail the properties of eugenol as a proxy, while explicitly identifying any available data specific to this compound and its derivatives.

Executive Summary

Eugenol, a naturally occurring phenolic compound, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth analysis of its core properties, including anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. We present quantitative data from various studies in structured tables for comparative analysis, detail key experimental protocols, and visualize prominent signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While the primary focus remains on eugenol due to the wealth of available data, this document serves as a foundational reference for understanding the potential therapeutic applications of the broader class of eugenol-related compounds, including this compound.

Core Pharmacological Properties

Eugenol exhibits a wide range of biological activities, making it a promising candidate for further investigation and development.[2][3]

Anti-inflammatory Activity

Eugenol has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[5]

Anticancer Activity

The anticancer properties of eugenol have been observed in various cancer cell lines.[1] It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[6] The anticancer effects are mediated through multiple mechanisms, including the generation of reactive oxygen species (ROS) in cancer cells and the modulation of signaling pathways like PI3K/Akt.

Neuroprotective Effects

Eugenol has shown promise in protecting neuronal cells from damage. Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate neurotransmitter systems.[7] Studies suggest it may have therapeutic potential in neurodegenerative diseases.

Antioxidant Activity

As a phenolic compound, eugenol is a potent antioxidant.[8][9] It effectively scavenges free radicals and reduces oxidative stress, a key factor in the pathogenesis of numerous diseases.[9][10]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of eugenol and its derivatives. This data is crucial for understanding the potency and therapeutic window of these compounds.

Table 1: Anticancer Activity (IC50 Values)

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Eugenol | MCF-7 (Breast Cancer) | 22.75 µM | [1] |

| Eugenol | MDA-MB-231 (Breast Cancer) | 15.09 µM | [1] |

| Eugenol | HCT-15 (Colon Cancer) | 300 µM | [1] |

| Eugenol | HT29 (Colon Cancer) | 500 µM | [1] |

| 1,3,4-Oxadiazole analogue (9) | MCF-7 (Breast Cancer) | 0.99 µM | [11] |

| 1,3,4-Oxadiazole analogue (17) | PC3 (Prostate Cancer) | 0.26 µM | [11] |

| Eugenol β-amino alcohol derivatives | AGS (Gastric Cancer) | Varies | [12] |

| Clove Oil | MCF-7 (Breast Cancer) | 36.43 µg/mL (24h), 17.6 µg/mL (48h) | [6][13] |

| Eugenol | P-815, K-562, CEM (Tumor cells) | 0.09 to 0.24 µM | [14] |

Table 2: Antioxidant Activity

| Compound | Assay | IC50/EC50 Value | Reference |

| Eugenol | DPPH radical scavenging | 11.7 µg/mL | [5][6] |

| Eugenol | ABTS radical scavenging | 0.1492 mg/mL | [5] |

| Clove Oil | DPPH radical scavenging | 13.2 µg/mL | [6] |

| Eugenol Derivative (Esterification) | Antioxidant action | > 100 µg/mL | [15] |

| Eugenol | Lipid peroxidation inhibition | ~80 µM | [16] |

| Isoeugenol | DPPH radical scavenging | 38.97 µg/mL | [17] |

| Isoeugenol | ABTS radical scavenging | 43.76 µg/mL | [17] |

Key Experimental Protocols

Understanding the methodologies used to evaluate the pharmacological properties of eugenol is essential for interpreting the data and designing future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cells are seeded in a 96-well plate and incubated.

-

The cells are treated with various concentrations of the test compound (e.g., eugenol) and incubated for a specified period (e.g., 24, 48 hours).

-

MTT solution is added to each well and incubated to allow formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

-

DPPH Radical Scavenging Assay

This assay is used to determine the free radical-scavenging activity of a compound.

-

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

-

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[18]

-

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Methodology:

-

Protein extracts are prepared from cells treated with the test compound.

-

Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. This allows for the analysis of signaling pathway modulation.[19]

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of eugenol are mediated through its interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Eugenol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. By preventing the activation of NF-κB, eugenol can reduce the production of inflammatory mediators.[5]

Caption: Eugenol inhibits the NF-κB signaling pathway.

Apoptosis Induction in Cancer Cells

Eugenol can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Caption: Intrinsic apoptosis pathway induced by eugenol.

Antioxidant Mechanism

Eugenol's antioxidant activity is primarily due to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. This process is crucial in combating oxidative stress.

Caption: Eugenol's free radical scavenging mechanism.

Conclusion and Future Directions

Eugenol demonstrates a remarkable and diverse pharmacological profile with significant therapeutic potential. Its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties are well-documented in preclinical studies. The quantitative data and established mechanisms of action provide a strong foundation for further research and development.

Future research should focus on:

-

This compound-Specific Studies: Conducting detailed pharmacological and mechanistic studies specifically on this compound to delineate its unique properties compared to eugenol.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of eugenol and its derivatives in human diseases.

-

Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize potency and reduce potential toxicity.

This technical guide serves as a comprehensive resource to stimulate and guide future investigations into the promising therapeutic applications of this compound and its related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Effects of Eugenol on Memory Performance, Neurogenesis, and Dendritic Complexity of Neurons in Mice Analyzed by Behavioral Tests and Golgi Staining of Brain Tissue. | Semantic Scholar [semanticscholar.org]

- 8. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Eugenol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound predominantly found in clove oil, has long been recognized for its diverse therapeutic properties.[1] Its versatile chemical structure, characterized by a guaiacol nucleus with an attached allyl chain, allows for a wide range of biological interactions. This has spurred considerable interest in the scientific community to explore the bioactivities of both eugenol and its synthesized derivatives. This technical guide provides an in-depth overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity

Eugenol and its derivatives exhibit broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[2] The primary mechanism of action is attributed to the disruption of the microbial cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[3]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values of eugenol and several of its derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Eugenol | Staphylococcus aureus | 115 - 1000 | [1][2] |

| Escherichia coli | >1000 | [1] | |

| Helicobacter pylori | 32 - 64 | [4] | |

| Epoxide-eugenol | Staphylococcus aureus | 57 | [2] |

| Bromo alcohol derivative | Staphylococcus aureus | 115 | [2] |

| Eugenol Derivative 8 | Escherichia coli | 500 | [1] |

| Eugenol Derivative 16 | Klebsiella pneumoniae | 500 | [1] |

| Bacillus cereus | 500 | [1] | |

| Hydroxychavicol | Oral Bacteria | 25 - 50 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (Eugenol and its derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium within the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted inoculum to each well containing 100 µL of the serially diluted test compound.

-

Include a positive control (inoculum without test compound) and a negative control (broth without inoculum).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.

-

Optionally, the absorbance can be read using a microplate reader to quantify growth inhibition.

-

Experimental Workflow: MIC Assay

Antioxidant Activity

The antioxidant properties of eugenol and its derivatives are primarily due to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[5]

Quantitative Antioxidant Data

The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric for antioxidant activity.

| Compound/Derivative | IC50 (µg/mL) | Reference(s) |

| Eugenol | 4.38 - 130.485 | [1][5] |

| 6-Bromoeugenol | 34.270 | [5] |

| Eugenol Derivative 16 | 19.3 | [1] |

| Eugenol Derivative 18 | 32 | [1] |

| Ascorbic Acid (Standard) | 54.888 | [5] |

| Trolox (Standard) | 16.00 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Objective: To determine the concentration of a test compound required to scavenge 50% of DPPH free radicals.

Materials:

-

Test compounds (Eugenol and its derivatives)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each test compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations.

-

-

Reaction and Measurement:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the test compounds to the wells.

-

A control well should contain DPPH solution and methanol (without the test compound).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Antioxidant Mechanism of Eugenol

Anti-inflammatory Activity

Eugenol and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the cyclooxygenase (COX) enzymes and the NF-κB pathway.[6]

Quantitative Anti-inflammatory Data

The IC50 values for the inhibition of COX-2 are presented below.

| Compound/Derivative | Target | IC50 (µM) | Reference(s) |

| Eugenol | COX-2 | 0.37 | [7] |

| Eugenol Derivative 1C | PPARγ | 10.65 | [5] |

| Diclofenac Sodium (Standard) | Albumin Denaturation | 54.32 | [5] |

| Celecoxib (Standard) | COX-2 | - | [8] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Objective: To determine the concentration of a test compound required to inhibit 50% of COX-2 enzyme activity.

Materials:

-

Test compounds (Eugenol and its derivatives)

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., TMPD)

-

Assay buffer

-

96-well microtiter plates

-

Microplate reader

-

Positive control inhibitor (e.g., Celecoxib)

Procedure:

-

Preparation of Reagents:

-

Prepare solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical kit).

-

-

Preparation of Test Compounds:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

-

Include a positive control (with a known COX-2 inhibitor) and a negative control (without any inhibitor).

-

Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The probe will change color or fluoresce upon oxidation by the product of the COX-2 reaction.

-

-

Calculation of Inhibition:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Eugenol's Modulation of the NF-κB Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nature-Inspired Compounds: Synthesis and Antibacterial Susceptibility Testing of Eugenol Derivatives against H. pylori Strains [mdpi.com]

- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eugenol suppresses the proliferation and invasion of TNF-α-induced fibroblast-like synoviocytes via regulating NF-κB and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

Eugenone: A Comprehensive Technical Overview of its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identifiers and properties of eugenone. The information is presented to support research and development activities where precise chemical information is paramount.

Core Chemical Identifiers

This compound, a naturally occurring aromatic ketone, has been reported in Syzygium aromaticum.[1] Its unambiguous identification is crucial for scientific documentation, regulatory submissions, and procurement. The following table summarizes its key chemical identifiers.

| Identifier Type | Identifier | Source |

| CAS Number | 480-27-3 | CAS Common Chemistry, PubChem[1] |

| IUPAC Name | 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione | PubChem[1] |

| Synonyms | Eugenon, 1-(2,4,6-Trimethoxyphenyl)-1,3-butanedione, 2,4,6-Trimethoxybenzoylacetone | PubChem[1] |

| Molecular Formula | C13H16O5 | PubChem[1][2][3] |

| Molecular Weight | 252.26 g/mol | PubChem[1][3] |

| PubChem CID | 5317271 | PubChem[1] |

| InChI | InChI=1S/C13H16O5/c1-8(14)5-10(15)13-11(17-3)6-9(16-2)7-12(13)18-4/h6-7H,5H2,1-4H3 | PubChem[1][2][3] |

| InChIKey | ZYRBXTNFHYZHSK-UHFFFAOYSA-N | PubChem[1][2][3] |

| SMILES | CC(=O)CC(=O)C1=C(C=C(C=C1OC)OC)OC | PubChem[1][2] |

| UNII | Q49DQ8CSTB | PubChem[1] |

| ChEBI ID | CHEBI:169678 | PubChem[1] |

| DSSTox Substance ID | DTXSID501318730 | PubChem[1] |

| HMDB ID | HMDB0030668 | PubChem[1] |

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 97 - 98 °C | Human Metabolome Database (HMDB)[1] |

| Monoisotopic Mass | 252.09977361 Da | PubChem[1] |

| XLogP (predicted) | 1.4 | PubChem[2] |

Visualization of Chemical Identifier Relationships

The following diagram illustrates the logical relationship between this compound and its primary chemical identifiers.

References

A Historical Perspective on Eugenone Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenone, chemically identified as 1-(2,4,6-trimethoxyphenyl)butane-1,3-dione (CAS 480-27-3), is a naturally occurring chromone derivative found in the essential oil of clove (Syzygium aromaticum)[1]. While often historically overshadowed by its more abundant and structurally related precursor, eugenol, this compound possesses a unique chemical structure that has intrigued researchers. This technical guide provides a comprehensive historical perspective on the research surrounding this compound, detailing its discovery, early synthetic approaches, and the evolution of our understanding of its biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a consolidated overview of the foundational knowledge and methodologies in this compound research.

Early Discovery and Isolation

The history of this compound is intrinsically linked to the extensive research on the chemical constituents of clove oil, a substance of interest for its medicinal and aromatic properties for centuries[2][3]. While eugenol was isolated and characterized in the early 20th century, with its first isolation reported in 1929 and commercial production beginning in the 1940s, the discovery of minor components like this compound came later with the advancement of analytical techniques[2][4].

Early methods for separating components of essential oils primarily relied on distillation and classical chemical techniques[3][5][6]. The advent of chromatographic techniques, such as thin-layer chromatography (TLC) and later gas chromatography (GC), revolutionized the analysis of complex natural product mixtures, enabling the identification of less abundant compounds[7][8]. It was within this context of evolving analytical capabilities that this compound was identified as a constituent of clove oil.

Experimental Protocols: Early Isolation of Clove Oil Components

A common historical method for the extraction of essential oils from cloves was steam distillation. The general procedure is outlined below:

Protocol 1: Steam Distillation of Clove Oil

-

Materials: Ground clove buds, water, distillation apparatus (including a round-bottom flask, condenser, and receiving flask).

-

Procedure:

-

Ground clove buds are placed in the round-bottom flask with a sufficient amount of water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, passes through the condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in the receiving flask.

-

The essential oil, being less dense and immiscible with water, separates as an upper layer and can be physically separated.

-

Following extraction, early researchers would have employed fractional distillation and chemical derivatization to further separate and identify the individual components. The isolation of a specific, minor component like this compound would have been a significant challenge with these early methods.

The Evolution of this compound Synthesis

The synthesis of chromones, the chemical class to which this compound belongs, has a rich history. Early methods for chromone synthesis, developed in the late 19th and early 20th centuries, laid the groundwork for the eventual synthesis of this compound and its derivatives.

Two classical methods for chromone synthesis are of particular historical importance:

-

The Simonis Reaction: This reaction involves the condensation of a phenol with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide.

-

The Kostanecki-Robinson Reaction: This method involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride, followed by cyclization to form the chromone ring[9].

Experimental Protocols: A Representative Historical Chromone Synthesis

The following protocol illustrates the general principles of a classical chromone synthesis that could have been adapted for this compound.

Protocol 2: General Synthesis of a Chromone via Baker-Venkataraman Rearrangement

-

Step 1: Esterification of a Phenol

-

An o-hydroxyacetophenone is reacted with a benzoyl chloride derivative in the presence of a base (e.g., pyridine) to form an ester.

-

-

Step 2: Baker-Venkataraman Rearrangement

-

The resulting ester is treated with a strong base (e.g., potassium hydroxide) to induce a rearrangement, forming a 1,3-diketone.

-

-

Step 3: Cyclization to the Chromone Ring

-

The 1,3-diketone is then treated with a strong acid (e.g., sulfuric acid) to facilitate cyclization and dehydration, yielding the final chromone product.

-

To synthesize this compound specifically, the starting materials would be 2-hydroxy-4,6-dimethoxyacetophenone and acetyl chloride.

Early Investigations into Biological Activity

The biological activities of chromones have been a subject of scientific inquiry for many years, with early studies focusing on their potential as antimicrobial and anti-inflammatory agents[10][11][12][13][14]. Khellin, a naturally occurring furanochromone, was one of the first chromones to be used clinically in the mid-20th century for its smooth muscle relaxant properties[15]. This early interest in the pharmacological potential of chromones likely spurred investigations into the bioactivity of other derivatives, including this compound.

Historical data on the specific biological activity of this compound is scarce in readily available literature. However, based on the broader research into chromones, early studies would have likely involved simple in vitro assays to screen for antimicrobial and cytotoxic effects.

Quantitative Data from Historical Studies

Detailed quantitative data from early this compound research is not extensively documented in the accessible historical literature. The following table represents a generalized format for how such data would have been presented, based on the types of assays common in the mid-20th century.

| Compound | Biological Activity Assay | Organism/Cell Line | Result (e.g., MIC, IC50) | Reference |

| This compound | Antibacterial Screening | Staphylococcus aureus | Zone of Inhibition (mm) | Fictional Historical Study |

| This compound | Antifungal Screening | Candida albicans | Minimum Inhibitory Concentration (µg/mL) | Fictional Historical Study |

| This compound | Cytotoxicity Assay | Ehrlich Ascites Carcinoma Cells | 50% Inhibitory Concentration (µM) | Fictional Historical Study |

Note: The data in this table is illustrative and does not represent actual historical findings due to the limited availability of specific quantitative data for this compound from the early research period.

Signaling Pathways and Experimental Workflows

The understanding of cellular signaling pathways is a relatively modern area of biological research. Therefore, historical literature on this compound would not contain the detailed descriptions of signaling pathway modulation that are common today. Early researchers would have focused on observable phenotypic effects, such as cell death or inhibition of microbial growth.

The following diagrams, generated using the DOT language, illustrate the logical flow of early research into natural products like this compound and a hypothetical modern interpretation of a potential signaling pathway that could be investigated.

Conclusion

The historical research perspective of this compound reveals a journey from its subtle presence in a complex natural mixture to its identification as a distinct chemical entity. While the early research record is not as robust as that of its more famous relative, eugenol, the foundational work on chromone chemistry and natural product analysis provided the necessary tools and context for its eventual study. This guide has aimed to consolidate the available historical information and provide a framework for understanding the origins of this compound research. For contemporary researchers, this historical context underscores the importance of continued exploration of natural products and their minor constituents, which may hold significant, yet untapped, therapeutic potential. The evolution of analytical and synthetic techniques will undoubtedly continue to unveil new insights into the biological activities and potential applications of this compound and other fascinating natural compounds.

References

- 1. This compound | C13H16O5 | CID 5317271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extraction of Cloves Oil [repository.sustech.edu:8080]

- 4. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of Eugenol from Cloves - Lesson Plan for Chemistry Educators [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

- 8. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

- 9. ijrpc.com [ijrpc.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Eugenol from Cloves (Syzygium aromaticum)

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eugenol, a key bioactive compound in cloves (Syzygium aromaticum), is of significant interest in the pharmaceutical and nutraceutical industries for its anesthetic, antiseptic, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the extraction of eugenol from cloves using various established methods, including steam distillation, solvent extraction, and supercritical CO2 extraction. It also presents a comparative analysis of these methods based on quantitative data to aid researchers in selecting the most appropriate technique for their specific application.

Comparison of Eugenol Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and composition of the extracted clove oil and eugenol. The following table summarizes quantitative data from various studies to facilitate a comparison between common extraction techniques.

| Extraction Method | Raw Material | Solvent/Fluid | Key Parameters | Clove Oil Yield (%) | Eugenol Content (%) | Source |

| Steam Distillation | Dried Clove Buds | Water | N/A | 11.5% | 50.5 - 53.5% | [4] |

| Hydrodistillation | Clove Flower | Water | N/A | Highest Yield | 97.24% | [5] |

| Hydrodistillation | Clove Stem | Water | N/A | Medium Yield | 93.42% | [5] |

| Hydrodistillation | Clove Leaf | Water | N/A | Lowest Yield | 79.74% | [5] |

| Soxhlet Extraction | Clove Buds | Methanol | Sample-to-Solvent Ratio: 1:15 | 57.83% | 22.21% | [1] |

| Soxhlet Extraction | Clove Buds | N/A | N/A | 39.98% | 15.83% | [1][6] |

| Microwave-Assisted Extraction (MAE) | Whole Cloves | 50/50 Ethanol/Water | N/A | 12.6% | N/A (Selective for Eugenol) | [7] |

| Supercritical CO2 (SC-CO2) Extraction | Clove Buds | Supercritical CO2 | Pressure: 28 MPa, Temp: 45°C, Time: 2.5 h, Flow: 20 L/h | 30-40% higher than Steam Distillation | High | [8] |

| Supercritical CO2 (SC-CO2) Extraction | Clove Powder | Supercritical CO2 | Pressure: 250 bar, Temp: 60°C, Time: 90 min, Flow: 2 L/min | N/A (Optimized for Eugenol Yield) | 12.99% (129.86 mg/g) | [9][10] |

Experimental Protocols

Protocol for Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like eugenol that are immiscible with water.[11][12]

Materials:

-

Ground cloves

-

Distilled water

-

Round-bottom flask (500 mL)

-

Heating mantle or sand bath

-

Distillation apparatus (Claisen head, condenser, receiving flask)[13]

-

Separatory funnel (250 mL)

-

Organic solvent (e.g., Dichloromethane or Diethyl ether)[11][13]

-

Rotary evaporator

Procedure:

-

Preparation: Weigh 15-25 grams of ground cloves and place them into a 500 mL round-bottom flask. Add approximately 150 mL of distilled water and a few boiling chips.[15][16] The flask should be about half to two-thirds full.[13]

-

Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are properly greased and secured with Keck clips.[15][17] The receiving flask should be placed in an ice bath to ensure efficient condensation of the distillate.

-

Distillation: Heat the flask strongly until the water begins to boil. Then, reduce the heat to maintain a steady rate of distillation (e.g., 1 drop every 2-3 seconds) and prevent foaming, which can contaminate the distillate.[17]

-

Collection: Collect the distillate, which will appear as a cloudy emulsion of oil and water. Continue the process until 80-100 mL of distillate is collected, or until the collected liquid is clear, indicating that no more oil is being extracted.[15][16] Periodically add more water to the distillation flask to maintain a constant volume.[15]

-

Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous solution with three portions of 15 mL of dichloromethane.[13][16] The denser organic layer will be at the bottom.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate until the drying agent no longer clumps.[13]

-

Solvent Removal: Decant the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or a gentle steam bath in a fume hood to yield the crude clove oil containing eugenol.[13][14]

Protocol for Solvent Extraction (Soxhlet)

Solvent extraction is a highly efficient method for extracting compounds from solid materials. The Soxhlet apparatus allows for continuous extraction with a fresh portion of the solvent, which enhances extraction efficiency.[4]

Materials:

-

Ground cloves

-

Extraction solvent (e.g., Methanol, Ethanol, Diethyl ether)[4]

-

Soxhlet apparatus (reflux flask, extraction thimble, condenser)

-

Filter paper

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Preparation: Weigh a desired amount of ground cloves and wrap them in a filter paper to create a "thimble."

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with the chosen organic solvent (e.g., methanol) to about two-thirds of its volume and assemble the Soxhlet apparatus.[4]

-

Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the chamber containing the clove sample. Once the chamber is full, the solvent (now containing dissolved eugenol) will siphon back into the flask. This cycle repeats for 4-6 hours.[4]

-

Concentration: After the extraction is complete, allow the apparatus to cool. The solution in the reflux flask now contains the extracted eugenol.

-

Solvent Removal: Concentrate the extract by removing the solvent using a rotary evaporator at approximately 50-60°C to obtain the clove oil.[4]

Protocol for Supercritical CO2 (SC-CO2) Extraction

SC-CO2 extraction is a green and advanced technology that uses carbon dioxide in its supercritical state as a solvent. It is highly efficient and avoids the use of organic solvents, yielding a pure extract.[8]

Materials:

-

Ground cloves (particle diameter ~0.5 mm)

-

Supercritical fluid extraction system

-

High-purity CO2

Procedure:

-

Preparation: Load the ground clove powder (e.g., 20 g) into the extraction vessel of the SC-CO2 system.[9][10]

-

Parameter Setting: Set the desired extraction parameters. Optimized conditions for eugenol yield have been reported as follows:

-

Extraction: Pump high-pressure CO2 into the system. The temperature and pressure are controlled to bring the CO2 to its supercritical state. The supercritical fluid then passes through the extraction vessel, dissolving the eugenol from the clove matrix.

-

Separation: The CO2-eugenol mixture flows into a separation vessel where the pressure is reduced. This causes the CO2 to return to its gaseous state, leaving behind the solvent-free eugenol extract.

-

Collection: Collect the extracted oil from the separation vessel. The CO2 can be recycled for further extractions.[8]

Visualizations

General Workflow for Eugenol Extraction

Caption: General workflow for eugenol extraction from cloves.

Hypothetical Signaling Pathway for Eugenol's Anti-inflammatory Action

Eugenol is known to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[4] This action is often mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothetical inhibition of the NF-κB pathway by eugenol.

References

- 1. researchgate.net [researchgate.net]

- 2. bartleby.com [bartleby.com]

- 3. ccsenet.org [ccsenet.org]

- 4. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and Quantification of Eugenol from Clove Buds Using HPLC | Bentham Science [eurekaselect.com]

- 7. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]

- 8. co2extractionmachine.com [co2extractionmachine.com]

- 9. researchgate.net [researchgate.net]

- 10. Supercritical Carbon Dioxide Extraction of Eugenol from Clove Buds : Process Optimization and Packed Bed Characterization [agris.fao.org]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. youtube.com [youtube.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lakeland.edu [lakeland.edu]

- 15. chemistryconnected.com [chemistryconnected.com]

- 16. chemistryconnected.com [chemistryconnected.com]

- 17. Clove Oil Steam Distillation | PDF [slideshare.net]

Synthesis and Characterization of Eugenone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of eugenone (eugenol) derivatives. Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, serves as a versatile scaffold for the development of novel therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3] This guide is intended for researchers in medicinal chemistry and drug discovery, offering a consolidated resource for the synthesis of diverse eugenol derivatives and the characterization of their biological potential.

I. Synthetic Protocols

Eugenol's structure, featuring a hydroxyl group, an allyl group, and an aromatic ring, provides multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.[3] Common synthetic strategies include esterification of the hydroxyl group, modification of the allyl side chain, and substitution on the aromatic ring.

A. Protocol 1: Synthesis of Eugenol Esters

Esterification of the phenolic hydroxyl group of eugenol is a common strategy to enhance its lipophilicity and biological activity.[4]

Reaction Scheme:

Caption: General scheme for the synthesis of eugenol esters.

Materials:

-

Eugenol

-

Appropriate carboxylic acid (e.g., p-nitrobenzoic acid, p-anisic acid)[5]

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: [5]

-

Dissolve eugenol (1 equivalent) and the desired carboxylic acid (1 equivalent) in dry DCM in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in dry DCM.

-

Slowly add the DCC solution to the eugenol/carboxylic acid mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

B. Protocol 2: Synthesis of Epoxide-Eugenol

Modification of the allyl group, for instance through epoxidation, can lead to derivatives with enhanced antimicrobial properties.[6][7]

Reaction Scheme:

Caption: Synthesis of epoxide-eugenol from eugenol.

Materials: [5]

-

Eugenol or a suitable eugenol ester

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: [5]

-

Dissolve the eugenol derivative (1 equivalent) in DCM at room temperature.

-

In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in DCM.

-

Cool the eugenol derivative solution to 0 °C in an ice bath.

-

Add the m-CPBA solution dropwise to the cooled eugenol derivative solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting epoxide by silica gel column chromatography.

C. Protocol 3: Synthesis of 1,2,3-Triazole Derivatives of Eugenol

The introduction of a 1,2,3-triazole moiety via "click chemistry" can significantly enhance the biological activity of eugenol, particularly its antifungal and anticancer properties.[8][9]

Workflow:

References

- 1. iomcworld.com [iomcworld.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]